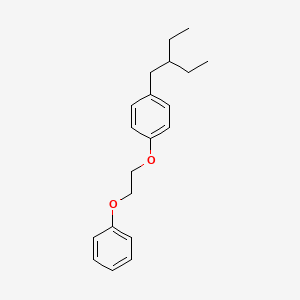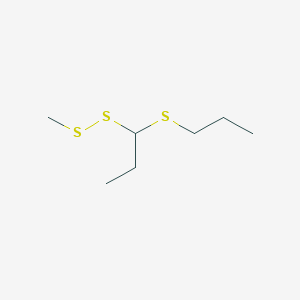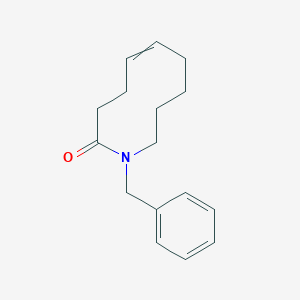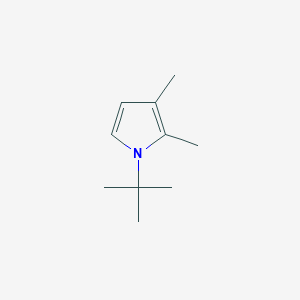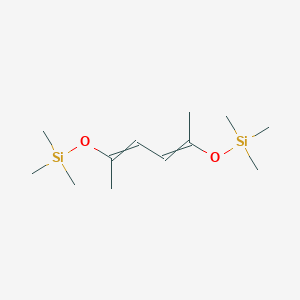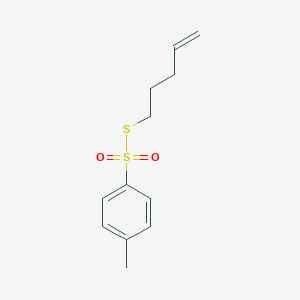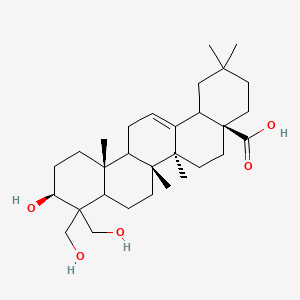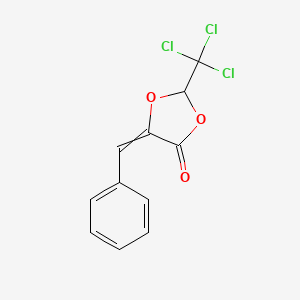
1-Methyl-4-(3-methylphenyl)pyridin-1-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-(3-methylphenyl)pyridin-1-ium is a quaternary ammonium compound with a pyridinium core. This compound is structurally characterized by a pyridine ring substituted with a methyl group at the nitrogen atom and a 3-methylphenyl group at the 4-position. Quaternary ammonium compounds like this one are known for their diverse applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Methyl-4-(3-methylphenyl)pyridin-1-ium can be synthesized through several methods. One common approach involves the quaternization of 4-(3-methylphenyl)pyridine with methyl iodide. The reaction typically occurs in an aprotic solvent such as acetonitrile or acetone under reflux conditions. The product is then isolated by filtration and purified through recrystallization .
Industrial Production Methods
Industrial production of this compound often involves large-scale quaternization reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity. The use of automated systems for monitoring and adjusting reaction parameters ensures consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-4-(3-methylphenyl)pyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyridinium derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Pyridinium N-oxides.
Reduction: Reduced pyridinium derivatives.
Substitution: Substituted pyridinium compounds.
Applications De Recherche Scientifique
1-Methyl-4-(3-methylphenyl)pyridin-1-ium has several scientific research applications:
Biology: Studied for its potential antimicrobial and antifungal properties.
Industry: Employed in the production of ionic liquids and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-Methyl-4-(3-methylphenyl)pyridin-1-ium involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, leading to changes in biochemical pathways. Its quaternary ammonium structure allows it to interact with negatively charged sites on proteins and other biomolecules, modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-4-phenylpyridin-1-ium: Similar structure but lacks the methyl group on the phenyl ring.
1-Methyl-4-(2-methylphenyl)pyridin-1-ium: Similar structure with the methyl group at the 2-position of the phenyl ring.
Uniqueness
1-Methyl-4-(3-methylphenyl)pyridin-1-ium is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature can lead to differences in binding affinity and selectivity for molecular targets compared to other similar compounds .
Propriétés
Numéro CAS |
122268-85-3 |
|---|---|
Formule moléculaire |
C13H14N+ |
Poids moléculaire |
184.26 g/mol |
Nom IUPAC |
1-methyl-4-(3-methylphenyl)pyridin-1-ium |
InChI |
InChI=1S/C13H14N/c1-11-4-3-5-13(10-11)12-6-8-14(2)9-7-12/h3-10H,1-2H3/q+1 |
Clé InChI |
FWKMOPRVJGRVHO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C2=CC=[N+](C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


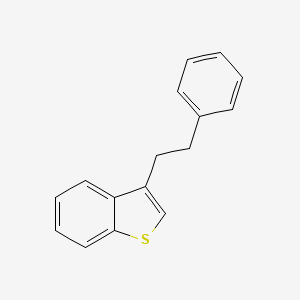
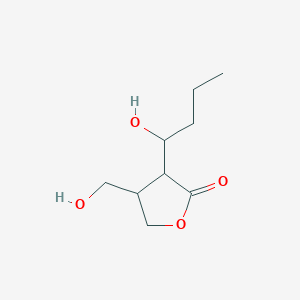
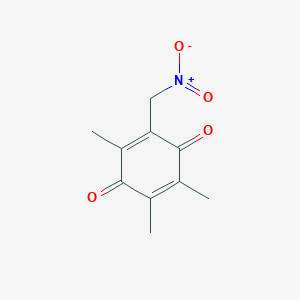

![6-[(Hexan-2-yl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione](/img/structure/B14286973.png)

